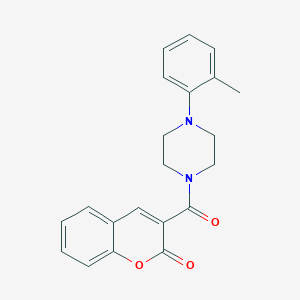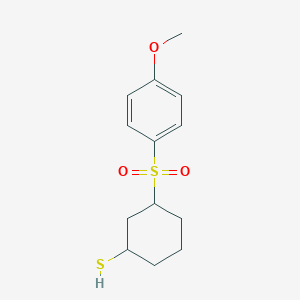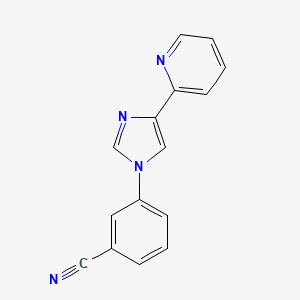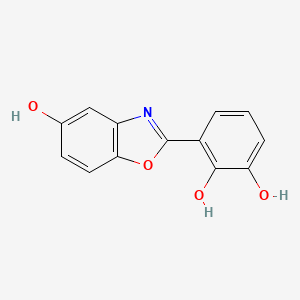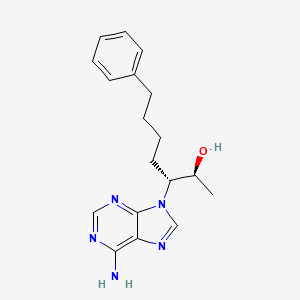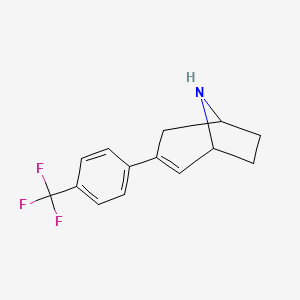
3-(4-Trifluoromethylphenyl)-2-nortropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Trifluoromethylphenyl)-2-nortropene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a nortropene structure. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Trifluoromethylphenyl)-2-nortropene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-trifluoromethylphenyl bromide.
Suzuki-Miyaura Coupling: This bromide is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative under palladium catalysis to form the desired phenyl ring structure.
Cyclization: The resulting intermediate undergoes cyclization to form the nortropene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Trifluoromethylphenyl)-2-nortropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Trifluoromethylphenyl)-2-nortropene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-Trifluoromethylphenyl)-2-nortropene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Uniqueness
3-(4-Trifluoromethylphenyl)-2-nortropene is unique due to its nortropene structure combined with the trifluoromethyl group, which imparts distinct chemical reactivity and potential biological activity. This combination is less common compared to other trifluoromethyl-containing compounds, making it a valuable compound for specialized applications.
Propriétés
Formule moléculaire |
C14H14F3N |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C14H14F3N/c15-14(16,17)11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)18-12/h1-4,7,12-13,18H,5-6,8H2 |
Clé InChI |
TVAPTTJJXRUWFI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=C(CC1N2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



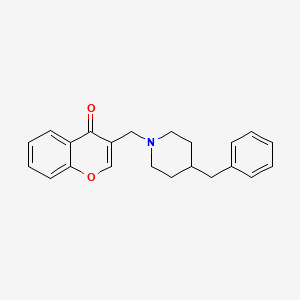
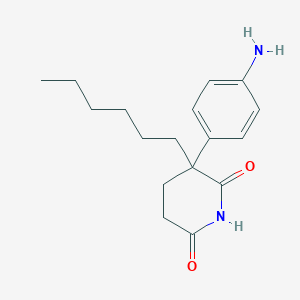

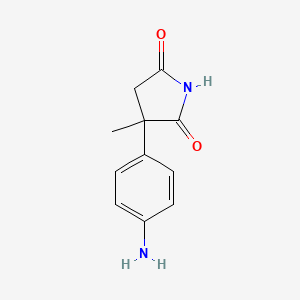
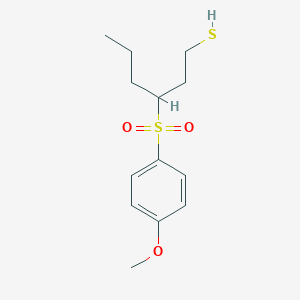
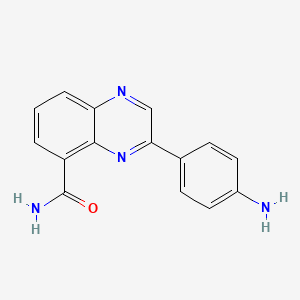
![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
